1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOLE
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Overview
Description
1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOLE typically involves multiple steps, starting from readily available precursors. One common route includes the nitration of 1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-1H-1,2,4-TRIAZOLE using nitric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the synthesis process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as a solvent.
Major Products
Reduction: 1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-3-AMINO-1H-1,2,4-TRIAZOLE.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species that can interact with cellular components. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-5-METHYLPHENOL: Shares the methoxy and methyl groups but lacks the triazole ring.
2-METHOXY-5-METHYLPHENYL ISOCYANATE: Contains the methoxy and methyl groups but has an isocyanate group instead of the nitro group.
Uniqueness
1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOLE is unique due to the presence of both the nitro group and the triazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
1-[(2-methoxy-5-methylphenyl)methyl]-3-nitro-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-8-3-4-10(18-2)9(5-8)6-14-7-12-11(13-14)15(16)17/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRQRAPQBMCEKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CN2C=NC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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